molecular formula C19H13N5 B12749312 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile CAS No. 84905-67-9

2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile

Cat. No.: B12749312
CAS No.: 84905-67-9
M. Wt: 311.3 g/mol
InChI Key: UIUUYKDNFDCCFV-UHFFFAOYSA-N
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Description

2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl groups: This can be done via substitution reactions using phenyl halides or phenylboronic acids.

    Addition of the carbonitrile group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenylamino group.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: The phenyl groups might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like phenyl halides, phenylboronic acids, or Grignard reagents.

Major Products

    Oxidation: Products might include nitroso or nitro derivatives.

    Reduction: Products could include primary amines.

    Substitution: Products would vary depending on the substituent introduced.

Scientific Research Applications

2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anticancer or antiviral agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrrolopyrimidine core might interact with enzymes or receptors, inhibiting or modulating their activity. The phenylamino and carbonitrile groups could play roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-6-carbonitrile
  • 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-8-carbonitrile

Uniqueness

The position of the carbonitrile group in 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile might confer unique chemical properties and biological activities compared to its analogs.

Properties

CAS No.

84905-67-9

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

4-anilino-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C19H13N5/c20-11-14-12-21-17-16(14)23-18(13-7-3-1-4-8-13)24-19(17)22-15-9-5-2-6-10-15/h1-10,12,21H,(H,22,23,24)

InChI Key

UIUUYKDNFDCCFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC4=CC=CC=C4)NC=C3C#N

Origin of Product

United States

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